molecular formula C32H49NO6 B12414717 Anti-MI/R injury agent 1

Anti-MI/R injury agent 1

Cat. No.: B12414717
M. Wt: 543.7 g/mol
InChI Key: XOCSPWXQUIGBRU-GGYYVHFSSA-N
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Description

Anti-MI/R injury agent 1, also known as compound 18, is a derivative of Panaxatriol. It is an orally active compound that has shown potent effects against myocardial ischemia/reperfusion (MI/R) injury. This compound enhances the viability of cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion-induced injury. It significantly reduces myocardial infarction size, decreases circulating cardiac troponin I leakage, and alleviates cardiac tissue damage in rat models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anti-MI/R injury agent 1 is synthesized from Panaxatriol derivatives. The synthetic route involves multiple steps, including the modification of the Panaxatriol structure to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity and consistency of the product, and implementing quality control measures. The production process may also involve the use of advanced technologies such as continuous flow reactors and automated synthesis systems to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Anti-MI/R injury agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activity. These derivatives are tested for their efficacy in reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage .

Scientific Research Applications

Anti-MI/R injury agent 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of Panaxatriol derivatives. In biology, it is used to investigate the mechanisms of cardioprotection and the effects of oxygen-glucose deprivation and reperfusion-induced injury on cardiomyocytes. In medicine, it is being explored as a potential therapeutic agent for treating myocardial ischemia/reperfusion injury. In industry, it is used in the development of new drugs and therapeutic agents for cardiovascular diseases .

Mechanism of Action

The mechanism of action of Anti-MI/R injury agent 1 involves enhancing the viability of cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion-induced injury. It achieves this by reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage. The molecular targets and pathways involved include the regulation of calcium homeostasis, inhibition of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Anti-MI/R injury agent 1 is unique compared to other similar compounds due to its potent cardioprotective effects and oral bioavailability. Similar compounds include other Panaxatriol derivatives and agents that target myocardial ischemia/reperfusion injury. this compound stands out due to its enhanced efficacy in reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage .

List of Similar Compounds:

Properties

Molecular Formula

C32H49NO6

Molecular Weight

543.7 g/mol

IUPAC Name

(2R,11S,13R,14R,17S,19R)-11,19-dihydroxy-2,9,9,13,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-5-carboxylic acid

InChI

InChI=1S/C32H49NO6/c1-27(2)11-9-12-32(8,39-27)18-10-13-30(6)22(18)19(34)14-21-29(5)15-17-23(26(36)37)33-38-25(17)28(3,4)24(29)20(35)16-31(21,30)7/h18-22,24,34-35H,9-16H2,1-8H3,(H,36,37)/t18-,19+,20-,21?,22?,24?,29+,30+,31+,32+/m0/s1

InChI Key

XOCSPWXQUIGBRU-GGYYVHFSSA-N

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3(C2[C@@H](CC4[C@]3(C[C@@H](C5[C@@]4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C)C

Origin of Product

United States

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